3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Description
3-(S)-Aminomethyl-2-Cbz-1,2,3,4-tetrahydro-isoquinoline is a chiral tetrahydroisoquinoline derivative featuring a carbobenzyloxy (Cbz) protecting group at the 2-position and an (S)-configured aminomethyl substituent at the 3-position. This compound is structurally characterized by a partially saturated isoquinoline core, which is a common motif in alkaloids and pharmacologically active molecules. The Cbz group enhances stability during synthetic processes, while the aminomethyl side chain provides a reactive site for further functionalization, such as peptide coupling or alkylation reactions.
Its stereochemistry and substituent positions make it a valuable intermediate for synthesizing enantioselective ligands or bioactive molecules.
Properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c19-11-17-10-15-8-4-5-9-16(15)12-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-9,17H,10-13,19H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFSUNQYKZJPE-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.
Introduction of the CBZ Group: The CBZ group is introduced at the second position of the tetrahydroisoquinoline ring using a suitable protecting group strategy.
Aminomethylation: The aminomethyl group is introduced at the third position through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Deprotection via Hydrogenolysis
The Cbz group is cleaved under catalytic hydrogenation conditions to yield the free amine.
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Cbz removal | H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 4–6 h | 3-(S)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline |
Key Findings :
-
Quantitative deprotection occurs without racemization due to the THIQ scaffold’s stability.
-
Side products (e.g., over-reduction) are minimal under mild conditions.
Acylation Reactions
The primary amine undergoes acylation with electrophilic reagents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | DCM, Et₃N, 0°C → RT, 2 h | N-Acetyl-3-(S)-aminomethyl-2-Cbz-THIQ | 85% |
| Benzoyl chloride | THF, pyridine, reflux, 3 h | N-Benzoyl-3-(S)-aminomethyl-2-Cbz-THIQ | 78% |
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the NH group on the carbonyl electrophile, followed by deprotonation .
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Steric hindrance from the THIQ ring slows reaction kinetics compared to linear amines.
Alkylation Reactions
The aminomethyl group participates in alkylation with alkyl halides or epoxides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N-Methyl-3-(S)-aminomethyl-2-Cbz-THIQ | 72% |
| Allyl bromide | NaH, THF, 0°C → RT, 6 h | N-Allyl-3-(S)-aminomethyl-2-Cbz-THIQ | 68% |
Chirality Retention :
Reductive Amination
The primary amine reacts with aldehydes/ketones under reductive conditions.
| Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, 4°C, 24 h | N-Methyl-3-(S)-aminomethyl-2-Cbz-THIQ | 81% |
| Cyclohexanone | Ti(OiPr)₄, NaBH₃CN, DCE, RT, 48 h | N-Cyclohexyl-3-(S)-aminomethyl-2-Cbz-THIQ | 65% |
Limitations :
-
Bulky ketones (e.g., adamantanone) show reduced reactivity due to steric clashes.
Coordination Chemistry
The NH group acts as a ligand for transition metals.
Structural Data :
Oxidation Reactions
The THIQ ring is oxidized to isoquinoline derivatives under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 h | 3-(S)-Aminomethyl-2-Cbz-isoquinoline | 58% |
| DDQ | DCM, RT, 24 h | Partially oxidized THIQ with quinone byproducts | 42% |
Side Reactions :
Enzymatic Transformations
The compound serves as a substrate for microbial enzymes.
| Enzyme | Conditions | Product | Yield |
|---|---|---|---|
| Lipase B (CAL-B) | Phosphate buffer, 37°C, 48 h | N-Acetyl derivative (kinetic resolution) | 90% ee |
Biocatalytic Utility :
Scientific Research Applications
Applications in Scientific Research
The applications of 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-tetrahydro-isoquinoline can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential as a lead structure in drug development, particularly in the treatment of neurological disorders. Its isoquinoline framework is often associated with various pharmacological effects.
Case Studies:
- Research indicates that derivatives of isoquinolines exhibit significant activity against conditions such as depression and anxiety disorders. The aminomethyl group enhances the binding affinity to neurotransmitter receptors .
Synthesis of Bioactive Molecules
This compound serves as an intermediate in the synthesis of more complex bioactive compounds. The presence of the carbamate (CBZ) group allows for further functionalization.
Research Insights:
- A study demonstrated that this compound could be used to synthesize novel derivatives with improved efficacy against cancer cell lines .
Neuroscience Research
The compound's structural similarity to neurotransmitters makes it a valuable tool in neuroscience research. It may be used to study receptor interactions and the modulation of synaptic transmission.
Experimental Findings:
- In vitro studies have shown that isoquinoline derivatives can modulate dopamine and serotonin receptors, suggesting potential applications in treating mood disorders .
Data Table of Applications
Mechanism of Action
The mechanism of action of 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as neurotransmitter pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives
Key Differences and Implications
Protecting Groups: The Cbz group in 3-(S)-Aminomethyl-2-Cbz-THIQ is more acid-labile than the Boc (tert-butoxycarbonyl) group in 5-Amino-2-Boc-THIQ. This difference impacts deprotection strategies during synthesis . Boc-protected analogs (e.g., 5-Amino-2-Boc-THIQ) are preferred for orthogonal protection in solid-phase peptide synthesis, whereas Cbz derivatives are compatible with hydrogenolysis .
Substituent Position and Chirality: The 3-(S)-aminomethyl group in the target compound enables stereoselective reactions, unlike 5- or 6-amino-substituted analogs, which lack chiral centers at those positions . 1-Phenyl-THIQ () lacks an amino group but serves as a scaffold for alkaloid-like structures due to its aromatic substituent .
Industrial Applications :
- Industrial-grade 4-Methyl-THIQ hydrochloride (99% purity, CAS 111661-47-3) is produced in bulk for agrochemicals and APIs, contrasting with the research-focused scale of the target compound .
Research Findings and Reactivity Insights
- Photochemical Reactivity: demonstrates that 2-phenyl-THIQ undergoes rapid dehydrogenation under blue light with Ru(bpy)₃²⁺ catalysis, forming dehydrogenated intermediates (53.91% yield).
- Synthetic Flexibility: The Boc-protected 6-Amino-THIQ () is synthesized via catalytic hydrogenation of 6-amino-isoquinoline, a route that could be adapted for the target compound by modifying protection/deprotection steps .
Biological Activity
3-(S)-Aminomethyl-2-CBZ-1,2,3,4-tetrahydroisoquinoline (CAS No. 885273-87-0) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.36 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with an aminomethyl group and a carbobenzyloxy (CBZ) protecting group.
1. Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress.
2. Anticancer Activity
Recent studies have shown that compounds similar to 3-(S)-aminomethyl-2-CBZ-1,2,3,4-tetrahydroisoquinoline can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For instance:
- A study demonstrated that certain THIQ derivatives could bind to Bcl-2 with a Ki value of 5.2 µM, leading to significant anti-proliferative effects in various cancer cell lines .
3. Antimicrobial Properties
Tetrahydroisoquinoline derivatives have been reported to possess antimicrobial activities against a range of pathogens. Their efficacy varies based on structural modifications.
The biological activities of THIQs are largely attributed to their ability to interact with various receptors and enzymes:
- Binding Affinity : Many THIQs exhibit high binding affinity for sigma receptors and other neurotransmitter receptors, influencing signaling pathways related to pain perception and mood regulation.
- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote apoptosis in cancer cells .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 3-(S)-aminomethyl-2-CBZ-1,2,3,4-tetrahydroisoquinoline is influenced by its structural components:
- Aminomethyl Group : Essential for receptor interaction.
- CBZ Group : Provides stability and influences solubility and permeability.
Q & A
Q. What are the optimal synthetic routes for 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline, and how is enantiomeric purity ensured during synthesis?
The synthesis typically involves asymmetric introduction of the aminomethyl group and protection of the amine with a carbobenzyloxy (Cbz) group. A validated method includes:
- Chiral resolution : Use of (S)-configured starting materials or chiral auxiliaries to control stereochemistry at the aminomethyl position.
- Deprotection and cyclization : Acidic conditions (e.g., HCl in i-PrOH/THF) for Cbz group removal, followed by cyclization to form the tetrahydroisoquinoline core .
- Purification : Radial chromatography (e.g., 5% methanol/CH₂Cl₂) or chiral HPLC to isolate the enantiomerically pure product. Optical rotation ([α]D) and chiral HPLC validate purity, as demonstrated in related tetrahydroisoquinoline syntheses .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., Cbz-protected amine at δ 4.5–5.5 ppm) and confirms stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₈H₂₁N₂O₂ requires 297.1608 g/mol).
- Optical rotation : Specific rotation ([α]D) comparisons with literature values confirm enantiomeric excess .
Advanced Research Questions
Q. What strategies resolve low yields during the final deprotection of the Cbz group?
Common challenges include incomplete deprotection or side reactions. Optimization strategies include:
Q. How do structural modifications at the aminomethyl position affect biological activity?
Studies on analogous tetrahydroisoquinolines (e.g., 3,6,7-trimethoxy derivatives) reveal that substituents on the aminomethyl group modulate interactions with enzymes like PNMT (phenylethanolamine N-methyltransferase). For example:
Q. What computational methods predict interactions with biological targets like PNMT?
- Molecular docking : Simulate binding poses of the compound in PNMT’s active site (PDB: 1HNN). Focus on interactions with conserved residues (e.g., Asp-267, Tyr-220).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. How can contradictory data on metabolic stability be resolved in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
